molecular formula C4H6O3 B016679 (R)-(+)-Propylene carbonate CAS No. 16606-55-6

(R)-(+)-Propylene carbonate

Cat. No.: B016679
CAS No.: 16606-55-6
M. Wt: 102.09 g/mol
InChI Key: RUOJZAUFBMNUDX-GSVOUGTGSA-N
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Description

®-(+)-Propylene carbonate is a chiral cyclic carbonate with the molecular formula C4H6O3. It is a colorless, odorless, and highly polar solvent known for its high boiling point and low toxicity. This compound is widely used in various industrial applications, including as a solvent in lithium-ion batteries, a plasticizer, and a component in cosmetics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(+)-Propylene carbonate can be synthesized through several methods. One common route involves the reaction of propylene oxide with carbon dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres. Catalysts used in this process include zinc glutarate, zinc oxide, and various organometallic compounds.

Industrial Production Methods: In industrial settings, ®-(+)-propylene carbonate is produced using continuous flow reactors to ensure high efficiency and yield. The process involves the use of high-pressure reactors and advanced catalysts to facilitate the reaction between propylene oxide and carbon dioxide. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Propylene carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, ®-(+)-propylene carbonate can hydrolyze to form propylene glycol and carbon dioxide.

    Transesterification: This reaction involves the exchange of ester groups between ®-(+)-propylene carbonate and alcohols, leading to the formation of new esters and carbonates.

    Polymerization: ®-(+)-Propylene carbonate can polymerize to form polycarbonates, which are used in the production of plastics and resins.

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic catalysts (e.g., sulfuric acid or sodium hydroxide) are commonly used.

    Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts such as sodium methoxide or potassium hydroxide are employed.

    Polymerization: Catalysts like zinc chloride or tin compounds are used under controlled temperature and pressure conditions.

Major Products Formed:

    Hydrolysis: Propylene glycol and carbon dioxide.

    Transesterification: New esters and carbonates.

    Polymerization: Polycarbonates.

Scientific Research Applications

®-(+)-Propylene carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in various chemical reactions and processes due to its high polarity and stability.

    Biology: Employed in the formulation of biological buffers and as a solvent for biological assays.

    Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.

    Industry: Widely used in the production of lithium-ion batteries, as a plasticizer in polymers, and as a component in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of ®-(+)-propylene carbonate primarily involves its role as a solvent. Its high polarity allows it to dissolve a wide range of compounds, facilitating chemical reactions and processes. In lithium-ion batteries, ®-(+)-propylene carbonate acts as an electrolyte solvent, enhancing the conductivity and stability of the electrolyte solution. Its molecular structure allows it to interact with various molecular targets and pathways, promoting efficient ion transport and chemical stability.

Comparison with Similar Compounds

    Ethylene carbonate: Another cyclic carbonate with similar solvent properties but a different molecular structure.

    Dimethyl carbonate: A linear carbonate with lower polarity and different reactivity.

    Propylene glycol: A diol with similar applications but different chemical properties.

Uniqueness: ®-(+)-Propylene carbonate stands out due to its chiral nature, high polarity, and low toxicity. Its ability to act as a solvent in a wide range of applications, from batteries to pharmaceuticals, makes it a versatile and valuable compound in various industries.

Properties

IUPAC Name

(4R)-4-methyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJZAUFBMNUDX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301204
Record name (4R)-4-Methyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16606-55-6
Record name (4R)-4-Methyl-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Methyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolan-2-one, 4-methyl-, (4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Thallic oxide was again prepared as in Example 1. 4.0 g of thallic oxide (8.8 mmoles), 30 g water (1.7 moles), 80 g propylene (1.9 moles) and 95 g carbon dioxide (2.2 moles) were added to the autoclave in Example 1 which was then heated to 70° C. for 2.0 hours. The analysis showed 0.81 mmoles propylene oxide (58% yield), 0.55 mmoles acetone (39% yield) and 0.06 mmoles propylene carbonate (4% yield) to have formed. 1.40 mmoles of thallous bicarbonate (16% conversion) was detected in a solution having a pH =7.9.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
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Name
Quantity
30 g
Type
reactant
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80 g
Type
reactant
Reaction Step Two
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95 g
Type
reactant
Reaction Step Two
Yield
58%
Yield
39%

Synthesis routes and methods II

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
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[Compound]
Name
oxide
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4 g
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30 g
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Reaction Step Four
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Name
stainless steel
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40 g
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100 g
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reactant
Reaction Step Five
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reactant
Reaction Step Six
Quantity
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Reaction Step Seven
Yield
48%
Yield
34%

Synthesis routes and methods III

Procedure details

3.6 g of thallic acetate sesquihydrate (8.8 mmole), 30 g sulfolane and 6.0 g of water were added to a 300 cc. stainless steel Autoclave Engineers Magnedrive Autoclave. The autoclave was cooled to -78° C. and 20 g of propylene (0.5 mole) and 127 g carbon dioxide (2.9 moles) were introduced therein. The autoclave was then heated to 50° C. for 2.0 hours, creating a total system pressure of 1,400 psig. The autoclave volatiles were then vented into a methyl ethyl ketone scrubber, followed by treatment in a 0.10 M magnesium chloride-hydrochloric acid scrubber. The first scrubber trapped the volatile oxidized propylene products while the second trapped the remaining propylene oxide which escaped the first trap. The excess hydrochloric acid scrubber was titrated with 0.10 M sodium hydroxide. The organics which remained in the aqueous sulfolane solution were measured by standard gas chromatographic techniques. The analysis detected 0.9 mmoles propylene carbonate (21% yield), 1.8 mmoles propylene oxide, (43% yield) and 0.3 mmoles acetone (7% yield). No propylene glycol monoacetate was detected. 4.2 mmoles of thallous acetate (48% conversion) was detected at pH=6.0.
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Name
acetate sesquihydrate
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3.6 g
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30 g
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Reaction Step Six
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6 g
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solvent
Reaction Step Six
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Name
stainless steel
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Reaction Step Seven
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20 g
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Reaction Step Eight
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127 g
Type
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Reaction Step Eight
Name
magnesium chloride hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
oxidized propylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
43%
Yield
7%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(+)-Propylene carbonate
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